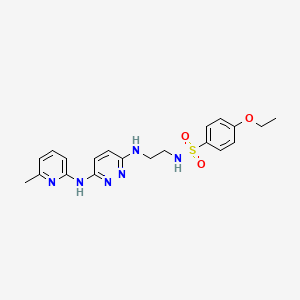

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex chemical compound used in various scientific research fields. This compound is known for its diverse properties, making it valuable for applications in drug development, molecular biology, and material science.

Méthodes De Préparation

The synthesis of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .

Analyse Des Réactions Chimiques

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Drug Development

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is primarily explored for its potential biological activity in drug development. Its sulfonamide structure is significant in medicinal chemistry due to the established antibacterial properties associated with sulfonamides. Moreover, its unique structure may allow for the modulation of specific biological targets, making it a candidate for developing new therapeutics against various diseases, including cancer and inflammation .

Molecular Biology

In molecular biology, this compound serves as a tool for studying molecular interactions and pathways. Its ability to bind to specific proteins or enzymes allows researchers to investigate the modulation of biological processes. This interaction can lead to insights into disease mechanisms and the development of targeted therapies .

Material Science

The compound's unique chemical properties make it valuable in material science , particularly in the development of new materials with specific characteristics. Its structural components can be manipulated to create polymers or other materials that exhibit desired physical and chemical properties .

Anticancer Activity

Research has indicated that derivatives of sulfonamides exhibit anticancer properties by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds effectively reduced tumor size in preclinical models by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of sulfonamide derivatives against a range of bacterial strains. The presence of the sulfonamide group in this compound suggests potential use as an antibacterial agent .

Mécanisme D'action

The mechanism of action of 4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide: This compound shares a similar structure but lacks the ethoxy group, which may affect its chemical properties and biological activity.

Other sulfonamide derivatives: These compounds have varying substituents on the sulfonamide group, leading to differences in their reactivity and applications.

Activité Biologique

4-ethoxy-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes:

- Formation of the pyridazine moiety : This is achieved through cyclization reactions involving suitable amino and halogenated pyridine derivatives.

- Sulfonamide formation : The final product is synthesized by coupling the pyridazine derivative with a benzenesulfonamide, which can be achieved through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The following sections detail its interactions with specific biological targets.

Inhibition of Nitric Oxide Synthase (NOS)

Research indicates that compounds structurally similar to this compound have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). For example, a related compound demonstrated a Ki value of 7 nM for nNOS inhibition with significant selectivity over inducible NOS (iNOS) and endothelial NOS (eNOS), suggesting that modifications to the structure can enhance selectivity and potency against specific isoforms of NOS .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. It has been suggested that such sulfonamide derivatives may inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. For instance, some related compounds have shown sub-micromolar IC50 values against EGFR, a common target in cancer therapy .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

- Substituents on the pyridine ring : Variations in the methyl or ethoxy groups can significantly affect binding affinity to target enzymes.

- Linker length and composition : The ethylene linker between the pyridazinyl and sulfonamide groups can modulate pharmacokinetic properties such as membrane permeability and solubility.

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

- Study on nNOS Inhibition : A study demonstrated that a related compound could effectively reduce nitric oxide production in neuronal cultures, indicating its potential for treating neurodegenerative diseases .

- Antitumor Activity Assessment : Another investigation found that a structurally analogous sulfonamide exhibited significant antitumor effects in xenograft models, leading to reduced tumor growth rates .

Propriétés

IUPAC Name |

4-ethoxy-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-3-29-16-7-9-17(10-8-16)30(27,28)22-14-13-21-18-11-12-20(26-25-18)24-19-6-4-5-15(2)23-19/h4-12,22H,3,13-14H2,1-2H3,(H,21,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXFGIIOFAFWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.